N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide
Description
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. Its structure consists of a pyridine ring substituted with an ethyl group and a keto group at specific positions, along with a hydroxy-phenylbutanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-19-12-14(9-10-16(19)21)18-15(20)11-17(2,22)13-7-5-4-6-8-13/h4-10,12,22H,3,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZJWKLLGOWHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)CC(C)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and ammonium acetate.
Substitution Reactions: The ethyl group and the keto group are introduced through substitution reactions using reagents like ethyl bromide and acetic anhydride.
Coupling with Hydroxy-Phenylbutanamide: The final step involves coupling the pyridine derivative with 3-hydroxy-3-phenylbutanamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanamide can be compared with similar compounds such as:
N-(1-ethyl-6-oxopyridin-3-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: Differing in the presence of a thiazole ring and oxolan moiety.
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylpropanamide: Differing in the length of the carbon chain.
N-(1-ethyl-6-oxopyridin-3-yl)-3-hydroxy-3-phenylbutanoic acid: Differing in the presence of a carboxylic acid group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
